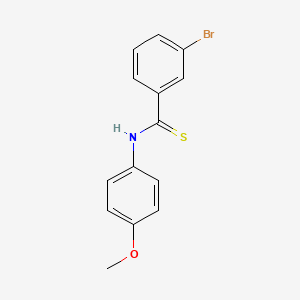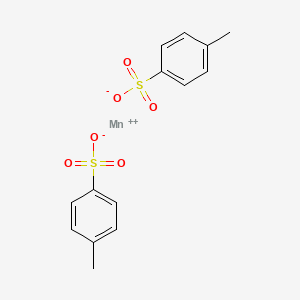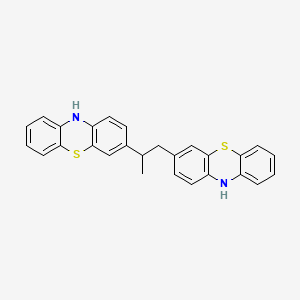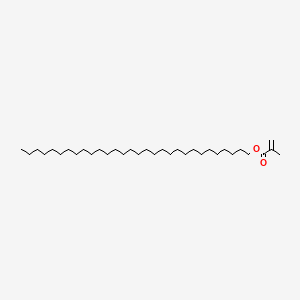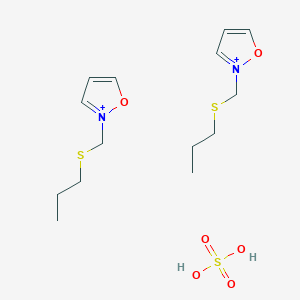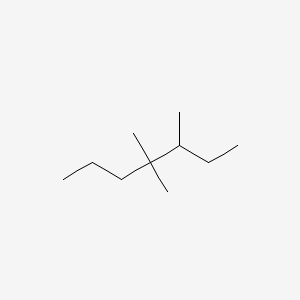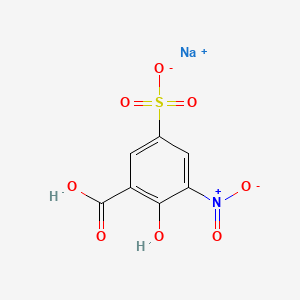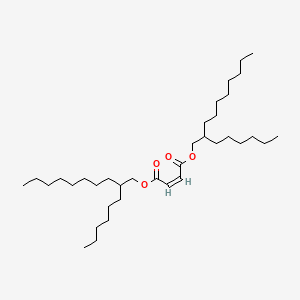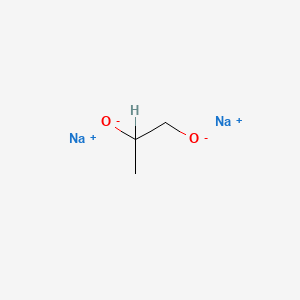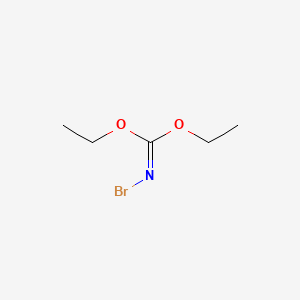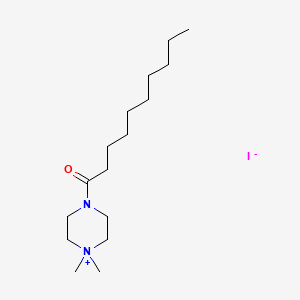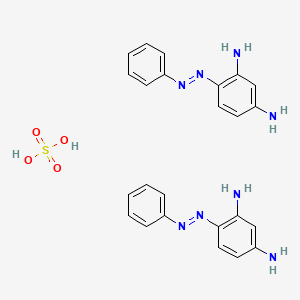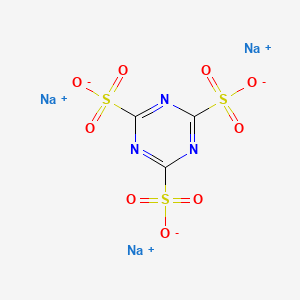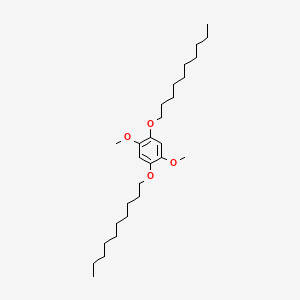
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy-: is an organic compound with the molecular formula C26H46O4 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by decyloxy groups, and the hydrogen atoms at positions 2 and 5 are replaced by methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- typically involves the reaction of hydroquinone with 1-bromodecane in the presence of a base, such as potassium carbonate, to form 1,4-bis(decyloxy)benzene. This intermediate is then further reacted with methoxy groups under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield the corresponding hydroquinones.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, where the methoxy and decyloxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles in the presence of catalysts
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used as a surfactant and emulsifier in various manufacturing processes, such as polymerization and oil recovery.
Mechanism of Action
The mechanism of action of Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, leading to changes in cellular functions. Its methoxy and decyloxy groups play a crucial role in its binding affinity and specificity towards these targets. Further research is needed to fully elucidate the detailed pathways and molecular interactions involved.
Comparison with Similar Compounds
- 1,4-Bis(decyloxy)benzene
- 1,4-Didecyloxybenzene
- 1,4-Bis(decyloxy)-2,5-dimethoxybenzene
Comparison: Benzene, 1,4-bis(decyloxy)-2,5-dimethoxy- is unique due to the presence of both decyloxy and methoxy groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
116311-64-9 |
|---|---|
Molecular Formula |
C28H50O4 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
1,4-didecoxy-2,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O4/c1-5-7-9-11-13-15-17-19-21-31-27-23-26(30-4)28(24-25(27)29-3)32-22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
PEQDMANJHPVKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1OC)OCCCCCCCCCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


